![molecular formula C9H10O3 B8044520 2-Oxaspiro[4.5]dec-7-ene-1,3-dione](/img/structure/B8044520.png)
2-Oxaspiro[4.5]dec-7-ene-1,3-dione
Overview
Description
2-Oxaspiro[4.5]dec-7-ene-1,3-dione is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxaspiro[4.5]dec-7-ene-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxaspiro[4.5]dec-7-ene-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Structural Analysis :
- 2-Oxaspiro[4.5]dec-7-ene-1,3-dione derivatives have been synthesized for structural studies and applications in organic synthesis. For example, Albinati et al. (1980) isolated a new metabolite from Mycosphaerella rosigena, which was structurally related to 2-Oxaspiro[4.5]dec-7-ene-1,3-dione (Albinati et al., 1980).
- The compound has been used in the synthesis of various spirocyclic ethers, such as in the total synthesis of theaspirane and theaspirone (Young, Jung, & Cheng, 2000).
Antitumor Activity :
- Novel derivatives of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione have been synthesized and evaluated for antitumor activity. Yang et al. (2019) reported that certain derivatives showed moderate to potent activity against various human cancer cell lines (Yang et al., 2019).
Anticonvulsant Properties :
- Some derivatives of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione have been studied for their anticonvulsant properties. Kamiński et al. (2008) described the synthesis and evaluation of N-phenylamino derivatives for their effectiveness against seizures (Kamiński, Obniska, & Dybała, 2008).
Chemical Structure and Reactivity Studies :
- Investigations into the chemical structure and reactivity of related compounds have been conducted. For instance, Wang et al. (2011) synthesized and analyzed the crystal structure of a derivative of 2-Oxaspiro[4.5]dec-7-ene-1,3-dione (Wang et al., 2011).
Novel Metabolites from Fungi :
- New metabolites structurally similar to 2-Oxaspiro[4.5]dec-7-ene-1,3-dione have been isolated from fungi, contributing to our understanding of natural product chemistry. Narmani et al. (2018) isolated novel metabolites from Wilsonomyces carpophilus with a related structure (Narmani et al., 2018).
Angiogenesis Inhibition :
- Azaspirene, a novel angiogenesis inhibitor containing a skeleton similar to 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, was discovered in the fungus Neosartorya sp., highlighting potential pharmacological applications (Asami et al., 2002).
Analgesic Activity :
- Research has explored the analgesic activity of spiro heterocycles related to 2-Oxaspiro[4.5]dec-7-ene-1,3-dione. Cohen et al. (1978) studied the analgesic activity of certain derivatives, indicating potential therapeutic applications (Cohen, Banner, & Lopresti, 1978).
properties
IUPAC Name |
2-oxaspiro[4.5]dec-7-ene-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-7-6-9(8(11)12-7)4-2-1-3-5-9/h1-2H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBIOBZWGNGTJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1)CC(=O)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxaspiro[4.5]dec-7-ene-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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